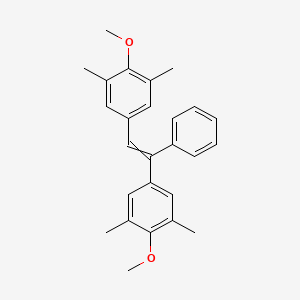
1,1'-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) is an organic compound with a complex structure It is characterized by the presence of two 4-methoxy-3,5-dimethylbenzene groups attached to a central 1-phenylethene-1,2-diyl moiety
Méthodes De Préparation
The synthesis of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The mixture is cooled to 0°C, and TiCl4 is added with rapid stirring. The reaction is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Analyse Des Réactions Chimiques
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene rings are replaced by other groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) include:
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but lacks the methoxy groups and the phenylethene moiety.
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Another structurally related compound used in different applications
The uniqueness of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) lies in its specific functional groups and the resulting chemical properties, making it valuable for specialized research and industrial applications.
Propriétés
Numéro CAS |
61064-68-4 |
|---|---|
Formule moléculaire |
C26H28O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-methoxy-5-[2-(4-methoxy-3,5-dimethylphenyl)-1-phenylethenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C26H28O2/c1-17-12-21(13-18(2)25(17)27-5)16-24(22-10-8-7-9-11-22)23-14-19(3)26(28-6)20(4)15-23/h7-16H,1-6H3 |
Clé InChI |
LWOYVLGYZDHYLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


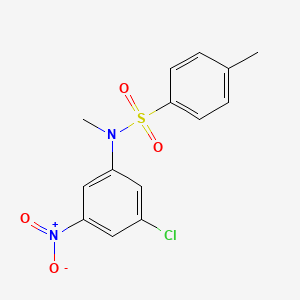
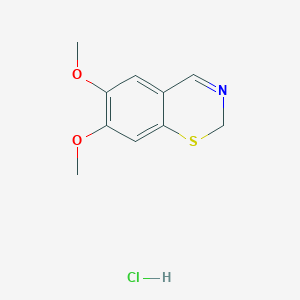

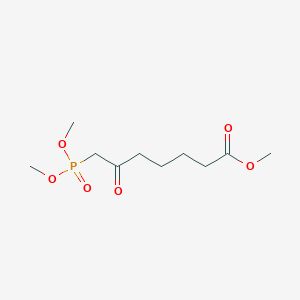
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
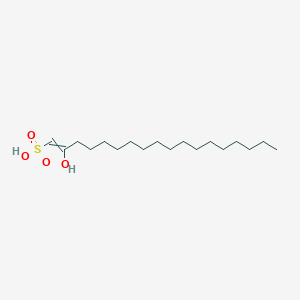
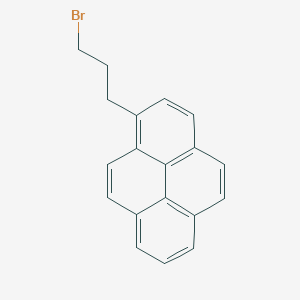
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
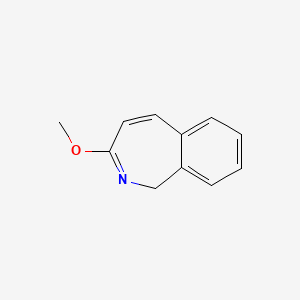
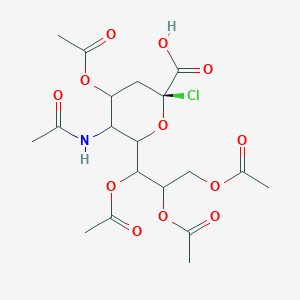
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


